8-Bromoquinolin-5-amine
Overview
Description
8-Bromoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Amination
8-Bromoquinolin-5-amine derivatives are synthesized through palladium-catalyzed amination processes. These methods, including microwave-assisted reactions, offer rapid preparation and good yields, showcasing improvements in yields especially with quinoline substrates under microwave conditions compared to standard conditions. This approach is pivotal for the synthesis of 1-aminonaphthalenes and 5- and 8-aminoquinolines from respective aryl bromides, highlighting the compound's utility in preparing complex organic molecules (Wang, Magnin, & Hamann, 2003).
Chemoselective Synthesis
The chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives from 8-hydroxyquinoline demonstrates the versatility of this compound in synthesizing sulfonate derivatives. These compounds have shown significant antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (Krishna, 2018).
Coordination Chemistry
This compound serves as a precursor for the synthesis of metal complexes, where it reacts with zincated cyclopentadienyl derivatives in the presence of palladium to yield 8-quinolylcyclopentadienyl metal complexes. These complexes exhibit solvatochromism and have potential applications in materials science for creating sensors or molecular switches (Enders, Kohl, & Pritzkow, 2001).
Antibacterial Properties
New 8-nitrofluoroquinolone models synthesized from this compound derivatives have been investigated for their antibacterial properties. This research highlights the compound's role in developing new antibacterial agents, particularly those targeting S. aureus with notable efficacy (Al-Hiari et al., 2007).
C-H Amination Strategies
Selective C-H amination of 8-aminoquinolines demonstrates innovative approaches to functionalizing molecules, enabling the creation of amino-substituted derivatives. These methodologies have broad implications in synthetic chemistry, offering routes to design and synthesize novel compounds with potential pharmacological activities (Yi et al., 2017).
Safety and Hazards
8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, to which 8-bromoquinolin-5-amine belongs, are commonly used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
It’s known that quinoline derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The bromine atom in this compound could potentially enhance these interactions due to its high electronegativity and ability to participate in halogen bonding .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could potentially affect its distribution within the body. It’s also known to be a CYP1A2 inhibitor, which could impact its metabolism .
Result of Action
Given its structural similarity to other quinoline derivatives, it’s likely to have a range of biological activities .
Properties
IUPAC Name |
8-bromoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYSPONYGTMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513705 | |
Record name | 8-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-58-7 | |
Record name | 8-Bromo-5-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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